2,3-Difluoro-4-propoxybenzoic acid
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Overview
Description
2,3-Difluoro-4-propoxybenzoic acid: is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-difluorobenzoic acid with propyl alcohol in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 2,3-Difluoro-4-propoxybenzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-propoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid moiety.
Reduction Products: Reduced forms of the benzoic acid, such as benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 2,3-Difluoro-4-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-propoxybenzoic acid involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the fluorine atoms and the propoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
- 2,3-Difluoro-4-hydroxybenzoic acid
- 2,5-Difluoro-4-propoxybenzoic acid
- 2,3-Difluoro-4-methoxybenzoic acid
Comparison: 2,3-Difluoro-4-propoxybenzoic acid is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
331245-89-7 |
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Molecular Formula |
C10H10F2O3 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2,3-difluoro-4-propoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
YGMKCOGPRFCKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Origin of Product |
United States |
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